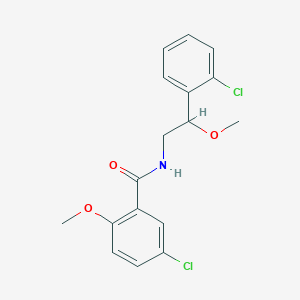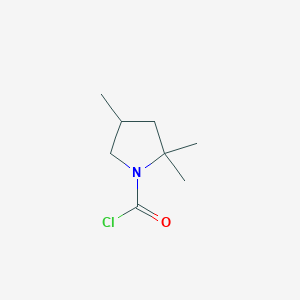![molecular formula C19H20BrN3O B2865176 1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline CAS No. 361480-89-9](/img/structure/B2865176.png)
1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is an organic compound with a molecular formula of C14H17NO2 . It has a molecular weight of 231.29 . This compound is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazoline derivatives often involves the reaction of chalcones with phenylhydrazine . This process involves cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Molecular Structure Analysis
The molecular structure of “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” consists of a cyclohexanedione ring attached to a dimethylaminophenyl group . The linear formula of this compound is (CH3)2NC6H4C6H7(O)2 .Physical And Chemical Properties Analysis
The compound “5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione” is a colorless solid with a melting point of 191-196 °C (lit.) . It is soluble in water .Scientific Research Applications
Synthesis of Nitriles
Nitriles are organic compounds that contain a cyano group (−C≡N), which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. In the synthesis of nitriles, pyrazoline derivatives can be used as precursors. For example, chemoselective reactions on certain pyrazoline compounds in acidic medium yield 4-cyano pyrazoles, while in basic medium, they yield 5-aminopyrazoles .
Biological Activity: GABA Inhibition
Pyrazoline derivatives exhibit a wide range of biological activities. Some derivatives have been described as potent inhibitors of GABA (γ-aminobutyric acid), which is the chief inhibitory neurotransmitter in the mammalian central nervous system. These compounds show selectivity toward insect versus mammalian receptors, indicating potential use in insect control strategies .
Anti-inflammatory Applications
Due to their structural similarity to pyrazolone, some pyrazoline derivatives are explored for their anti-inflammatory properties. They can act on various stages of the inflammatory process and have been studied for their potential as anti-inflammatory agents in pharmaceutical research .
Anticancer Research
Pyrazoline derivatives are also being investigated for their anticancer properties. Their ability to interfere with the proliferation of cancer cells makes them a subject of interest in the development of new anticancer drugs. Research is ongoing to understand their mechanisms of action and to identify specific cancer cell lines that they may target effectively .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of pyrazoline derivatives make them valuable in the search for new antimicrobial agents. They have been tested against a variety of bacterial and fungal strains to assess their efficacy and potential as a basis for developing new treatments for infections .
Development of Dyes and Pigments
Pyrazoline derivatives have applications in the development of dyes and pigments due to their chromophoric properties. The presence of the dimethylamino group can contribute to the color properties of these compounds, making them useful in creating dyes for textiles and other materials .
Safety And Hazards
Future Directions
The future directions for research on pyrazoline derivatives could involve exploring their potential applications in medicinal chemistry due to their wide range of biological activities . Further studies could also focus on optimizing the synthesis process and investigating the detailed mechanisms of action of these compounds .
properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O/c1-13(24)23-19(15-6-10-17(11-7-15)22(2)3)12-18(21-23)14-4-8-16(20)9-5-14/h4-11,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYLKQSAMSGMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-{2-({[(4-chlorobenzyl)oxy]imino}methyl)-3-[(ethoxycarbonyl)amino]-3-oxopropanoyl}carbamate](/img/structure/B2865097.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2865100.png)
![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)(methyl)amine](/img/structure/B2865102.png)
![2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)furan-3-carboxamide](/img/structure/B2865103.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2865104.png)
![N-(4-fluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2865106.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate](/img/structure/B2865108.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2865110.png)


![8-phenyl-3-(phenylamino)-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2865114.png)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)